molecular formula C15H19ClFNO4 B12290459 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid

Cat. No.: B12290459
M. Wt: 331.76 g/mol
InChI Key: XJMXHNSLZOMLNE-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chlorinated and fluorinated aromatic ring, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Moiety: The butyric acid chain can be introduced through a series of reactions, including alkylation and oxidation.

    Introduction of the Aromatic Ring: The aromatic ring with chlorine and fluorine substituents can be introduced via electrophilic aromatic substitution or through the use of pre-functionalized aromatic compounds.

    Final Assembly: The protected amino group, butyric acid chain, and aromatic ring are then coupled together using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The butyric acid moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic ring can undergo reduction reactions to remove halogen substituents.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Dehalogenated aromatic compounds.

    Substitution: Aromatic compounds with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with biological targets. The chlorinated and fluorinated aromatic ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the chlorine and fluorine substituents.

    4-(2-chloro-6-fluorophenyl)butyric Acid: Lacks the Boc-protected amino group.

    3-amino-4-(2-chloro-6-fluorophenyl)butyric Acid: Lacks the Boc protection.

Uniqueness

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid is unique due to the combination of its Boc-protected amino group, chlorinated and fluorinated aromatic ring, and butyric acid moiety. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19ClFNO4

Molecular Weight

331.76 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-9(8-13(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

XJMXHNSLZOMLNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)F)CC(=O)O

Origin of Product

United States

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